molecular formula C9H6ClNO B129154 4-Chloro-6-hydroxyquinoline CAS No. 148018-29-5

4-Chloro-6-hydroxyquinoline

Cat. No. B129154
CAS RN: 148018-29-5
M. Wt: 179.6 g/mol
InChI Key: QXNPFPJBKLAQJG-UHFFFAOYSA-N
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Description

4-Chloro-6-hydroxyquinoline (4-Cl-6-HQ) is an organic compound that has been used in a variety of scientific applications. It is a white solid with a melting point of 217-218°C and a molecular weight of 183.5 g/mol. 4-Cl-6-HQ is a quinoline derivative and is a member of the quinoline family of compounds. It is an important intermediate in the synthesis of a variety of other compounds, and has been used in the synthesis of pharmaceuticals, dyes, and agrochemicals. It is also used as a corrosion inhibitor, a reagent for the determination of metals, and a stabilizer for rubber and plastic products. Additionally, 4-Cl-6-HQ has been studied for its potential applications in the biomedical field, including its potential use as an antimicrobial agent, an antioxidant, and an anti-inflammatory drug.

Scientific Research Applications

Cancer Research and Therapy

4-Chloro-6-hydroxyquinoline and its derivatives, like chloroquine (CQ) and hydroxychloroquine (HCQ), have shown promise in cancer research and therapy. CQ and HCQ are well-known antimalarial agents that have been repurposed in the treatment of cancer. Preclinical studies support their use in anti-cancer therapy, particularly in combination with conventional anti-cancer treatments. These drugs can sensitize tumor cells to various drugs, potentiating therapeutic activity. CQ and HCQ exert effects on cancer cells and the tumor microenvironment, affecting various cellular pathways and components like the Toll-like receptor 9, p53, and the CXCR4-CXCL12 pathway. Their ability to inhibit autophagic flux, which hampers the degradation of damaged cells and materials, is considered one of their primary anti-cancer effects. However, it's worth noting that sensitizing effects of CQ on cancer cells can occur independently of autophagy inhibition. This aspect is significant in ongoing clinical trials using CQ or HCQ for cancer treatment, and caution is warranted when CQ treatment is used in cytotoxic assays in autophagy research (Verbaanderd et al., 2017) (Maycotte et al., 2012).

Antimicrobial Research

The antimicrobial potentials of this compound and its analogues have been investigated in the context of food preservation and pharmaceutical development. For instance, Citrullus colocynthis fruits and 4-methylquinoline analogues show promising activities against foodborne bacteria. These findings indicate the potential of these compounds in developing eco-friendly food supplemental agents and pharmaceuticals. 4-Chloroquinolines are key synthetic precursors for agents with a wide range of applications, including antimicrobial agents (Kim et al., 2014) (Mao et al., 2014).

Neurological Disease Research

Clioquinol, a halogenated 8-hydroxyquinoline, has been explored for activities beyond its antimicrobial use. It has shown potential in treating neurological conditions like Alzheimer's disease due to its ability to bind copper and dissolve beta-amyloid plaques in the brain. Despite its historical association with neurotoxicity, its reemergence in clinical trials for new indications like cancer therapy is noteworthy. Understanding the toxicology of Clioquinol, especially its neurotoxic effects, is crucial in the design of clinical trials and therapeutic interventions (Mao & Schimmer, 2008).

Antioxidant/Prooxidant Effects

The relationship between the structure of 4-hydroxyquinoline derivatives and their antioxidant effects against free-radical-induced peroxidation has been studied. Interestingly, the antioxidant or prooxidant effect of these derivatives is not only correlated with the molecular structure but also the distributive status in the reaction system. This highlights the potential of these derivatives, like 7-Chloro-4-hydroxyquinoline, in developing antioxidant drugs (Liu et al., 2002).

Chemical Synthesis and Drug Development

This compound serves as a critical intermediate in the synthesis of various pharmacologically active compounds. For instance, its derivatives have been used as precursors for anticancer, antimalarial, antidiabetic, and antiviral agents. The synthesis process, involving chlorination and interaction with various nucleophiles, yields compounds that play pivotal roles in drug development and therapeutic interventions (Heiskanen & Hormi, 2009).

Safety and Hazards

4-Chloro-6-hydroxyquinoline should be handled with care. It is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest. If swallowed, immediate medical assistance should be sought . It is also recommended to keep the substance in a dry, cool, and well-ventilated place and to keep the container tightly closed .

Future Directions

Quinoline and its derivatives have attracted the interest of researchers due to their wide variety of applications in industrial and synthetic organic chemistry . Therefore, it is expected that future research will focus on developing new and innovative techniques to decrease the use of chemicals, solvents, and catalysts, which are detrimental to both humans and the environment .

properties

IUPAC Name

4-chloroquinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-8-3-4-11-9-2-1-6(12)5-7(8)9/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNPFPJBKLAQJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60593726
Record name 4-Chloroquinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

148018-29-5
Record name 4-Chloroquinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4.99 g (18.1 mmol) of 4-chloro-6-methoxyquinoline and 50 mL of 48% hydrobromic acid is heated under reflux for seven hours. Upon cooling to room temperature, the reaction solution afforded a dark solid that was then slurried in water. The aqueous mixture was adjusted to pH 10 by the addition of 4N sodium hydroxide. The resulting solid was filtered, washed with water and air-dried to give 1.83 g (56%) of 4-chloroquinolin-6-ol: m.p. 223° C.
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